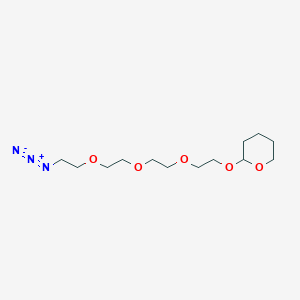

Azido-PEG4-THP

CAS No.: 145927-74-8

Cat. No.: VC16017572

Molecular Formula: C13H25N3O5

Molecular Weight: 303.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 145927-74-8 |

|---|---|

| Molecular Formula | C13H25N3O5 |

| Molecular Weight | 303.35 g/mol |

| IUPAC Name | 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxane |

| Standard InChI | InChI=1S/C13H25N3O5/c14-16-15-4-6-17-7-8-18-9-10-19-11-12-21-13-3-1-2-5-20-13/h13H,1-12H2 |

| Standard InChI Key | OHGLMVYYEIWYEF-UHFFFAOYSA-N |

| Canonical SMILES | C1CCOC(C1)OCCOCCOCCOCCN=[N+]=[N-] |

Introduction

Chemical Structure and Physicochemical Properties

Azido-PEG4-THP is characterized by a modular structure comprising three key elements:

-

Azide Group (-N₃): Enables participation in copper-free click chemistry reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC), which is critical for bioconjugation .

-

PEG4 Spacer: A tetraethylene glycol chain that increases hydrophilicity, reduces steric hindrance, and improves solubility in biological matrices .

-

Trishydroxypyridinone (THP): A gallium-chelating moiety with high affinity for isotopes like ⁶⁸Ga and ⁶⁷Ga, enabling radiometal incorporation for diagnostic and therapeutic applications .

Table 1: Key Physicochemical Properties of Azido-PEG4-THP

While the exact molecular formula remains unspecified in available literature, its structure is analogous to related THP-PEG conjugates described in radiopharmaceutical studies . The PEG4 spacer’s length (16 atoms, ~17.7 Å) balances solubility and steric effects, making it suitable for in vivo applications .

Synthesis and Characterization

Synthetic Pathways

Azido-PEG4-THP is synthesized through multi-step organic reactions:

-

PEG4 Spacer Incorporation: A tetraethylene glycol derivative is functionalized with an azide group at one terminus, typically using azidation reagents like sodium azide .

-

THP Conjugation: The hydroxyl groups of trishydroxypyridinone are activated (e.g., using carbodiimides like EDC) and coupled to the PEG4-azide backbone, forming stable amide or ester linkages .

-

Purification: Chromatographic techniques (HPLC) ensure >95% purity, critical for biomedical applications .

Analytical Validation

-

Spectroscopic Data: NMR (¹H, ¹³C) and mass spectrometry validate structural integrity .

-

Log D Value: Experimental log D₇.₄ of [⁶⁸Ga]Ga-THP-Tz is -0.44 ± 0.03, indicating moderate lipophilicity conducive to hepatic clearance .

Applications in Biomedical Research

Pretargeted Imaging with Gallium Isotopes

Azido-PEG4-THP’s THP moiety chelates ⁶⁸Ga (t₁/₂ = 68 minutes), enabling positron emission tomography (PET) imaging. In a landmark study, TCO-functionalized PEGylated liposomes were radiolabeled with [⁶⁸Ga]Ga-THP-Tz in vivo, achieving selective uptake in hepatic and splenic tissues (Fig. 1) . This pretargeting strategy avoids prolonged isotope circulation, reducing off-target radiation exposure.

Drug Delivery System Functionalization

The azide group allows conjugation to alkyne-modified antibodies or nanoparticles via SPAAC. For example, TCO-PEG-liposomes tagged with Azido-PEG4-THP showed enhanced tumor accumulation in murine fibrosarcoma models, though radiolabeling efficiency was higher in reticuloendothelial organs than tumors .

Comparative Advantages Over Competing Reagents

-

vs. DOTA-Based Chelators: THP exhibits faster gallium complexation kinetics (minutes vs. hours) and higher stability at physiological pH .

-

vs. NHS Esters: TFP esters (used in analogous PEG4-azides) offer superior hydrolytic stability and reactivity at pH 7.5–8.0 .

Pharmacokinetics and Biodistribution

In Vivo Behavior

-

Clearance Pathway: Hepatic (log D-dependent) with minor renal excretion .

-

Tumor Uptake: Limited in WEHI-164 models, suggesting need for enhanced targeting ligands .

-

Biodistribution Data (1 h post-injection):

Stability Profile

[⁶⁸Ga]Ga-THP-TZ remains >90% intact in human serum after 4 hours, outperforming DOTA conjugates in acidic tumor microenvironments .

| Supplier | Location | Purity | Price Range (per 100 mg) |

|---|---|---|---|

| Wuhan Borenpharm Co., Ltd | China | >95% | $200–$300 |

| Shanghai Jiange Chemical | China | >90% | $180–$280 |

| Beijing Jin Ming Biotech | China | >98% | $250–$350 |

| MedChemExpress (MCE) | Global | >95% | $300–$400 |

Challenges and Future Directions

-

Synthetic Complexity: Multi-step synthesis raises production costs, necessitating streamlined protocols.

-

Tumor Targeting: Low tumor uptake in current studies suggests the need for dual-targeting strategies (e.g., folate conjugation).

-

Expanded Isotope Compatibility: Exploring ¹⁷⁷Lu or ²²⁵Ac chelation for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume